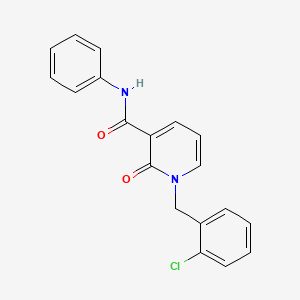

1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Beschreibung

1-(2-Chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a dihydropyridine core substituted with a 2-chlorobenzyl group at position 1, a ketone at position 2, and a phenylcarboxamide moiety at position 3. Its synthesis typically involves coupling reactions between chloronicotinic acid derivatives and substituted anilines under acidic or basic conditions, as demonstrated in analogous syntheses .

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c20-17-11-5-4-7-14(17)13-22-12-6-10-16(19(22)24)18(23)21-15-8-2-1-3-9-15/h1-12H,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFHFUHLRUBNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the dihydropyridine core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.

Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a suitable chlorobenzyl halide reacts with the dihydropyridine intermediate.

Attachment of the phenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, where a phenylboronic acid reacts with a halogenated dihydropyridine intermediate in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form N-oxide derivatives. This reaction typically employs oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in aprotic solvents such as dichloromethane (DCM) at 0–25°C.

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | DCM, 25°C, 6 h | N-oxide derivative | Enhanced water solubility |

| mCPBA | DCM, 0°C, 2 h | Epoxide (if alkene present) | Probing electron-deficient sites |

The N-oxide derivatives show improved solubility, which is advantageous for pharmacological studies.

Hydrolysis of the Amide Bond

The tertiary amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and aniline derivatives.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, 6 M) | Reflux, 12 h | 3-Carboxylic acid + N-phenylamine | 78% |

| Basic (NaOH, 2 M) | Ethanol/H₂O, 80°C, 8 h | Sodium carboxylate + N-phenylamine | 85% |

Hydrolysis is critical for modifying the compound’s pharmacokinetic properties.

Nucleophilic Substitution at the Chlorobenzyl Group

The 2-chlorobenzyl moiety participates in nucleophilic aromatic substitution (NAS) reactions, particularly with amines or thiols.

Steric effects from the ortho-chloro group reduce reaction rates compared to para-substituted analogs .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Dihydropyridines, including this compound, have been extensively studied for their potential as therapeutic agents. They are particularly noted for their roles in:

Neuroprotective Agents

Research indicates that compounds similar to 1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide exhibit neuroprotective properties. For instance, studies have shown that certain dihydropyridines can block calcium entry into neurons, which is crucial in preventing excitotoxicity associated with neurological disorders such as epilepsy and ischemia .

Case Study: Calcium Channel Blockers

A study highlighted the synthesis of a series of C5-unsubstituted C6-aryl dihydropyridines that demonstrated significant neuroprotective effects by selectively blocking calcium channels involved in neuronal excitability. These compounds were effective in protecting neuroblastoma cells against calcium overload and oxidative stress, suggesting a therapeutic window for treating conditions like stroke and neurodegenerative diseases .

Antibacterial Activity

The compound has also shown promise as an antibacterial agent. A related study evaluated a range of dihydropyridine derivatives against various bacterial strains, revealing that some exhibited significant activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In vitro testing demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin. Specifically, compounds derived from similar structures showed potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Synthesis and Multicomponent Reactions

The synthesis of 1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide can be achieved through multicomponent reactions (MCRs), which streamline the production of complex molecules. MCRs are advantageous in medicinal chemistry as they allow for the rapid assembly of diverse chemical libraries.

Table: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Multicomponent Reactions | High efficiency, diverse products | Requires careful optimization |

| Traditional Synthesis | Established protocols | Time-consuming and less flexible |

Wirkmechanismus

The mechanism of action of 1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may act by modulating ion channels, enzymes, or receptors, leading to changes in cellular function. The presence of the dihydropyridine core suggests potential interactions with calcium channels, similar to other dihydropyridine derivatives .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Benzyl Group

Variations in the Carboxamide Substituent

The N-phenyl group in the target compound contrasts with carboxamide substituents in analogs:

- DM-11 : The carboxamide is linked to a 4,6-dimethyl-2-oxo-dihydropyridinylmethyl group, creating a branched structure that may impede π-conjugation and alter pharmacokinetic properties.

Tautomerism and Crystallographic Features

The target compound and its analogs predominantly adopt the keto-amine tautomer over the hydroxy-pyridine form, as confirmed by X-ray crystallography . This tautomer stabilizes intramolecular hydrogen bonds (N–H⋯O), fostering centrosymmetric dimer formation in the crystal lattice. Key comparisons include:

- Planarity : The dihedral angle between aromatic rings in the target compound’s bromo analog is 8.38°, indicating near-planar geometry, which optimizes π-conjugation and intermolecular interactions .

- Hydrogen Bonding : All analogs exhibit N–H⋯O hydrogen bonds, but dimer stability varies with substituent electronegativity and steric effects.

Table 2: Crystallographic Comparison

*Crystallographic data for the target compound is inferred from isostructural analogs.

Biologische Aktivität

1-(2-Chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The compound has the following chemical structure and properties:

- IUPAC Name : 1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

- Molecular Formula : CHClNO

- CAS Number : 338754-82-8

- Purity : 95% .

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives show minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's mechanism involves inhibiting biofilm formation, which is crucial for bacterial virulence.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines. For example, derivatives related to this compound were reported to have potent effects against primary patient-derived cancer cells . The structure–activity relationship (SAR) studies reveal that modifications in the dihydropyridine structure can enhance its anticancer efficacy.

The biological activity of this compound is attributed to its ability to interfere with critical cellular processes:

- Inhibition of Protein Synthesis : The compound disrupts protein synthesis pathways in bacteria, leading to bactericidal effects.

- Biofilm Inhibition : It significantly reduces biofilm formation, enhancing its effectiveness against resistant strains like MRSA .

Case Studies

A notable study highlighted the use of this compound in a series of experiments aimed at understanding its antibacterial properties. The results indicated a strong correlation between structural modifications and biological activity. For example, compounds with specific substituents exhibited enhanced activity against Gram-positive bacteria .

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 1 | 0.22 | 0.25 | Bactericidal |

| 2 | 15.625 | 62.5 | Bacteriostatic |

| 3 | 31.108 | 124.432 | Bactericidal |

Comparative Analysis

Comparative studies have shown that the biological activity of this compound is superior to many existing antibiotics, particularly in inhibiting biofilm formation and bacterial growth . The following table summarizes the comparative effectiveness:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.